

Solid-Phase Synthesis of Anthranilic Acid Urea Libraries

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Compound of Interest

Compound Name: 1-(2-Carboxyphenyl)-3-(P-tolyl)urea

CAS No.: 1566-76-3

Cat. No.: B11942441

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Abstract & Strategic Overview

Anthranilic acid (2-aminobenzoic acid) derivatives represent a "privileged scaffold" in medicinal chemistry, serving as core structures for TRPV1 antagonists, anticancer agents, and factor Xa inhibitors. While solution-phase synthesis is common, it often suffers from purification bottlenecks when generating large libraries.

This guide details the Solid-Phase Organic Synthesis (SPOS) of anthranilic acid urea libraries. Unlike standard peptide synthesis, this protocol addresses the specific challenges of aniline nucleophilicity (low reactivity due to the electron-withdrawing carboxyl group) and regioselectivity (controlling the cyclization to quinazolin-2,4-diones).

Key Technical Advantages of This Protocol:

- Resin Choice: Utilization of Wang resin for C-terminal acid release.[1]
- Loading Strategy: Use of MSNT/Melm to overcome steric hindrance of the ortho-amino group during immobilization.

- Diversity Input: "Activated Carbamate" route allowing the use of widely available amine building blocks rather than limited isocyanates.

Experimental Workflow & Logic

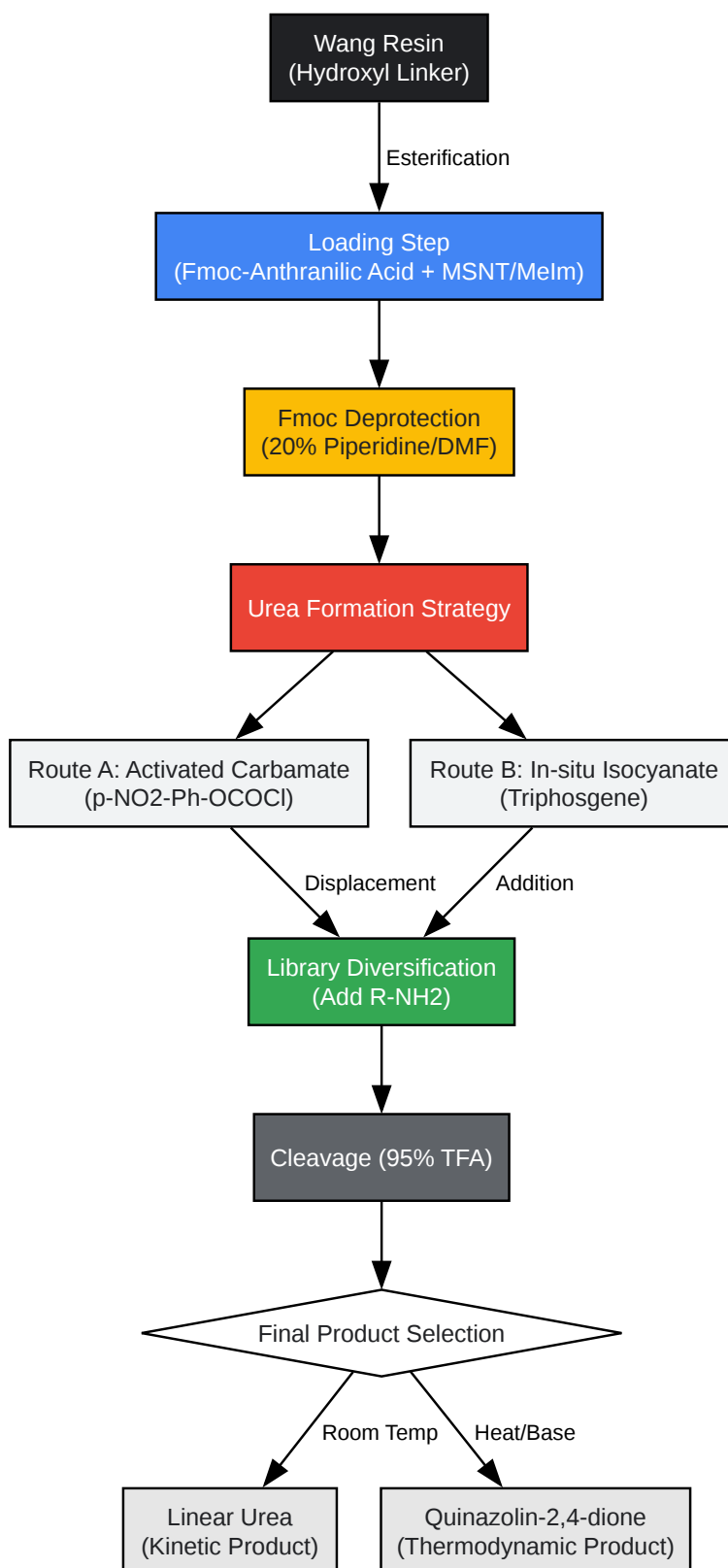
The synthesis follows a linear strategy: Immobilization

Fmoc Deprotection

Urea Formation

Cleavage/Cyclization Control.

Graphviz Workflow Diagram



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Figure 1: Strategic workflow for anthranilic acid urea libraries. Note the bifurcation at the final stage determining the scaffold outcome.

Materials & Reagents

Reagent Category	Specific Chemical	Role/Notes
Solid Support	Wang Resin (100-200 mesh)	Loading: 0.8–1.2 mmol/g. Acid labile.[2]
Scaffold	Fmoc-2-aminobenzoic acid	Protected anthranilic acid.
Coupling Agents	MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)	Critical: Highly efficient for sterically hindered aromatic acids.
Base/Catalyst	1-Methylimidazole (Melm)	Catalyst for MSNT coupling.[3]
Activation	p-Nitrophenyl chloroformate	Safer alternative to phosgene; forms stable carbamate.
Solvents	DCM (Anhydrous), DMF, THF	DCM swells Wang resin best; DMF for reactions.
Cleavage	TFA / TIS / Water (95:2.5:2.5)	Standard acidolytic cleavage.

Detailed Protocols

Phase 1: Immobilization (The "Difficult" Loading)

Standard DIC/DMAP coupling is often inefficient for anthranilic acid due to the steric bulk of the ortho-Fmoc-amino group and the electron-rich aromatic ring deactivating the carboxylate. We utilize the MSNT/Melm method for quantitative loading.

- Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a fritted syringe reactor. Swell in DCM (10 mL) for 30 min. Drain.
- Activation Cocktail: In a dry vial, dissolve Fmoc-2-aminobenzoic acid (3.0 equiv) and MSNT (3.0 equiv) in anhydrous DCM/THF (1:1 ratio, 8 mL).

- Coupling: Add 1-Methylimidazole (MeIm) (2.25 equiv) to the cocktail. Note: The solution should turn yellow/orange. Immediately transfer to the resin.
- Incubation: Shake at room temperature for 2 hours.
- Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).
- Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine/DCM (1:1:8) for 20 min to cap unreacted hydroxyls.
- Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.^{[4][5]}
 - QC Check: Perform a chloranil test (for aromatic amines) rather than Kaiser test. A green/blue resin bead indicates free aniline.

Phase 2: Urea Library Generation (The "Activated Carbamate" Route)

This method is preferred over isocyanates for libraries because it allows the use of primary and secondary amines as diversity elements.

Step A: Formation of the Activated Carbamate

- Swell the deprotected Anthranilic-Wang resin in DCM.
- Dissolve p-Nitrophenyl chloroformate (5.0 equiv) in DCM. Add Pyridine (5.0 equiv).
- Add solution to resin at 0°C (ice bath) for 15 min, then warm to RT for 2 hours.
- Wash: Wash extensively with DCM (5x) to remove excess chloroformate.
 - Mechanistic Note: The resin now holds a reactive p-nitrophenyl carbamate. This intermediate is stable enough for washing but highly reactive toward amines.

Step B: Aminolysis (Library Diversification)

- Aliquot the resin into a 96-well filter plate or individual vials.

- Add the Amine Building Block (R-NH₂, 5.0 equiv) and DIPEA (5.0 equiv) in DMF/DCM (1:1).
 - Diversity Note: This works for primary amines, secondary amines, and anilines (though anilines require heating to 50°C).
- Shake for 4–12 hours at room temperature.
- Wash: DMF (3x), DCM (3x), MeOH (2x).

Phase 3: Cleavage & Scaffold Selection

The cleavage condition dictates the final product structure.

- Objective A: Linear Urea (Anthranilic Acid Urea)
 - Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours at Room Temperature.
 - Precipitate in cold diethyl ether.
 - Caution: Avoid heating or basic workup, which triggers cyclization.
- Objective B: Quinazolin-2,4-dione (Cyclic)
 - Perform TFA cleavage as above.
 - Redissolve crude residue in 10% KOH/EtOH or 4M HCl/Dioxane and reflux for 2 hours.
 - The ester/acid attacks the urea carbonyl, releasing the amine portion or cyclizing via dehydration.

Quality Control & Validation

Analytical Data Summary

Typical results for a 10-compound test library using this protocol:

Entry	R-NH ₂ Input	Method	Yield (%)	Purity (LC-MS)	Major Impurity
1	Benzylamine	Activated Carbamate	88%	95%	Quinazolinone (<2%)
2	Morpholine	Activated Carbamate	92%	98%	None
3	Aniline	Activated Carbamate	65%	85%	Unreacted carbamate
4	t-Butylamine	Activated Carbamate	78%	91%	Urea hydrolysis

Troubleshooting Guide

- Problem: Low loading of the first anthranilic acid.
 - Solution: Switch from DIC/DMAP to MSNT/Melm. Ensure solvents are strictly anhydrous.
- Problem: Incomplete urea formation with unreactive anilines.
 - Solution: Switch from p-nitrophenyl chloroformate to Triphosgene (0.33 equiv) + DIPEA to generate the isocyanate in situ on the resin, then add the aniline.
- Problem: Unexpected cyclization to Quinazolinone.
 - Solution: Keep cleavage time under 2 hours.^{[4][6]} Store samples lyophilized, not in solution.

References

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